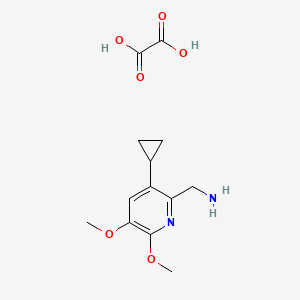
(3-Cyclopropyl-5,6-dimethoxypyridin-2-yl)methanamine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Cyclopropyl-5,6-dimethoxypyridin-2-yl)methanamine oxalate is a heterocyclic compound that belongs to the class of pyridines It is characterized by the presence of a cyclopropyl group and two methoxy groups attached to a pyridine ring, along with a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropyl-5,6-dimethoxypyridin-2-yl)methanamine oxalate typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving cyclization and functional group modifications.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents such as diazomethane or cyclopropylcarbinol.
Methoxy Group Addition: The methoxy groups are added through methylation reactions, typically using methyl iodide or dimethyl sulfate.
Methanamine Group Introduction: The methanamine group is introduced through amination reactions, often using ammonia or amines as reagents.
Oxalate Formation: The final step involves the formation of the oxalate salt by reacting the compound with oxalic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(3-Cyclopropyl-5,6-dimethoxypyridin-2-yl)methanamine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(3-Cyclopropyl-5,6-dimethoxypyridin-2-yl)methanamine oxalate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (3-Cyclopropyl-5,6-dimethoxypyridin-2-yl)methanamine oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl (2,6-dimethoxypyridin-3-yl)methanamine
- (3,5-dimethoxypyridin-2-yl)methanamine
Uniqueness
(3-Cyclopropyl-5,6-dimethoxypyridin-2-yl)methanamine oxalate is unique due to the presence of both cyclopropyl and methoxy groups on the pyridine ring, which imparts distinct chemical properties
Properties
Molecular Formula |
C13H18N2O6 |
|---|---|
Molecular Weight |
298.29 g/mol |
IUPAC Name |
(3-cyclopropyl-5,6-dimethoxypyridin-2-yl)methanamine;oxalic acid |
InChI |
InChI=1S/C11H16N2O2.C2H2O4/c1-14-10-5-8(7-3-4-7)9(6-12)13-11(10)15-2;3-1(4)2(5)6/h5,7H,3-4,6,12H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
YHFXSZFMHXGTDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C(C(=C1)C2CC2)CN)OC.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,7R)-3-Methyl-2-(thiophen-3-ylmethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B13106248.png)
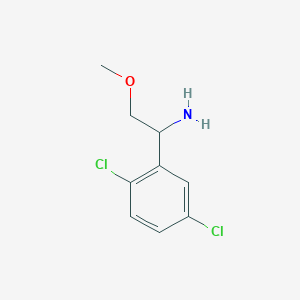


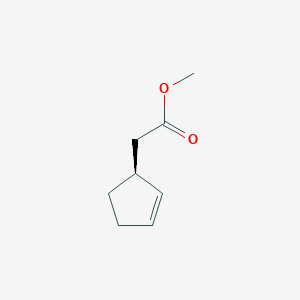
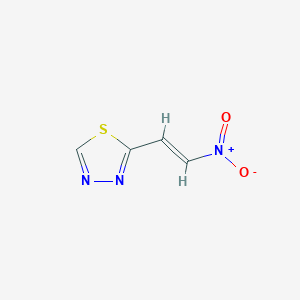
![1H-Imidazole, 2-[(ethylthio)methyl]-1-methyl-](/img/structure/B13106287.png)
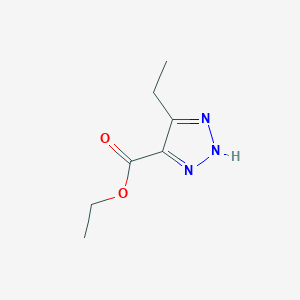
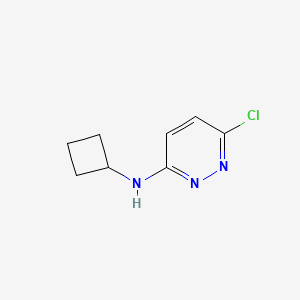
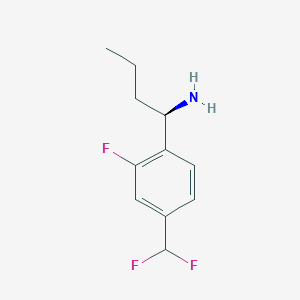
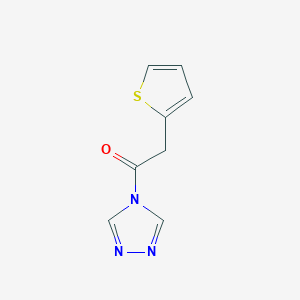
![8-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13106307.png)

![4-Ethoxy-6,8-dimethyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine](/img/structure/B13106325.png)
